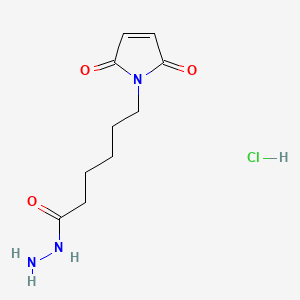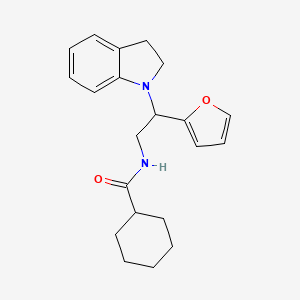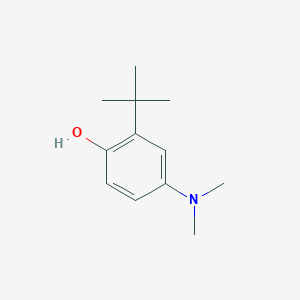
6-Methyl-1,4-oxazepan-6-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-1,4-oxazepan-6-ol hydrochloride is a chemical compound with the molecular formula C6H14ClNO2 . It is a solid substance and its CAS Number is 1823315-50-9 .
Molecular Structure Analysis
The linear formula of this compound is C6H14ClNO2 . The IUPAC name is this compound .Physical And Chemical Properties Analysis
This compound has a molecular weight of 167.63 . It is a solid substance and should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Applications in Neurological Research
Methylphenidate-Induced Information Processing Dysfunction Research on nonpsychotic patients treated with methylphenidate hydrochloride (a compound related to 6-Methyl-1,4-oxazepan-6-ol hydrochloride) has revealed a pattern of information processing dysfunction akin to that observed in schizophrenic patients. This connection reinforces the association between schizophrenia, information processing dysfunction, and aminergic overactivity. The study suggests that further research into aminergic influences on attentional functioning is crucial, especially using a psychophysical task-pharmacologic probe strategy (Braff & Huey, 1988).
Applications in Pharmacokinetics and Pharmacodynamics
Effect of Midazolam and Diazepam on Systemic Vascular Resistance A study compared midazolam with diazepam during cardiopulmonary bypass in patients with ischemic heart disease, focusing on the drugs' effects on systemic vascular resistance at constant flow and temperature. The study found that diazepam caused more pronounced arterial and venous dilation compared to midazolam, highlighting subtle differences in the pharmacologic actions of both drugs (Samuelson et al., 1981).
Oxazepam as an In Vivo Probe of UGT2B15 Research has explored the utility of oxazepam as an in vivo probe for UDP-glucuronosyltransferase 2B15, focusing on how common missense polymorphisms in the UGT2B15 gene affect oxazepam pharmacokinetics and pharmacodynamics. The study highlighted UGT2B15 D85Y as a major determinant of oxazepam clearance and indicated that oxazepam could serve as an effective in vivo probe for glucuronidation by UGT2B15 (He et al., 2009).
Applications in Neurodegenerative Disease Research
SKF83959 and Cognitive Dysfunction in Alzheimer's Disease A study investigated SKF83959's effects on cognitive dysfunction using the scopolamine model of dementia. SKF83959 was found to improve memory impairments and modulate the brain-derived neurotrophic factor (BDNF) signaling cascade in the hippocampus, suggesting its potential as a therapeutic agent for dementia in Alzheimer's disease (Sheng et al., 2018).
Safety and Hazards
The safety information for 6-Methyl-1,4-oxazepan-6-ol hydrochloride includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
6-methyl-1,4-oxazepan-6-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-6(8)4-7-2-3-9-5-6;/h7-8H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUABQKKNGKUKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCOC1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-fluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2629023.png)
![N-(2,4-dimethylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2629024.png)




![N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2629032.png)
![N-allyl-4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2629033.png)

![2-(2-chloro-6-fluorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2629038.png)

![Tert-butyl 5-methyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2629040.png)
![Ethyl 2-{[(2-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2629042.png)

